molecular formula C27H28N4O3 B1193192 MIPS1780

MIPS1780

Cat. No. B1193192
M. Wt: 456.546
InChI Key: LLWQMJIACVELIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MIPS1780 is a novel selective positive allosteric modulator (PAM) at the M1 muscarinic acetylcholine receptor.

Scientific Research Applications

Biomimetic Sensors and Molecular Recognition

Molecularly imprinted polymers (MIPs), including MIPS1780, are used as synthetic receptors in biomimetic sensors. They replicate the selective and sensitive mechanisms found in biological systems, offering high-affinity binding sites for specific analytes. This technology is crucial for detecting biological materials, including molecules, proteins, and bacteria. Recent advancements focus on electrosynthesized MIPs (eMIPs) for sensing biologically relevant materials and increasing selectivity toward analytes (Crapnell et al., 2019).

Environmental Monitoring

MIPs are instrumental in environmental monitoring, especially for detecting pollutants. They offer high selectivity and sensitivity, making them suitable as recognition units in optical sensing platforms to monitor a wide variety of environmental pollutants, including organic compounds and nanoparticles. Technical challenges and solutions related to their practical applications in environmental sensing are explored (Arabi & Chen, 2022).

Food Analysis

In food analysis, this compound and similar MIPs have shown great potential. They are used as sorbents in sample preparation, minimizing complex food matrix effects, and improving recoveries and detection limits. Their inherent molecular recognition abilities make them suitable for biosensing platforms to detect various analytes in food (Ashley et al., 2017).

Protein Detection in Healthcare

This compound can be applied in the healthcare sector for the accurate detection of proteins, which are crucial biomarkers in disease diagnosis. MIP-based sensor platforms, known as 'plastic antibodies,' are designed for high-affinity binding and specificity for protein recognition. This technology is advancing rapidly, contributing significantly to healthcare diagnostics (Akgönüllü et al., 2023).

Pollution Control

MIPs, including this compound, are effective in selectively determining environmental pollutants. Their ability to mimic molecular recognition processes makes them ideal for applications like liquid chromatography and solid-phase extraction, crucial for analyzing and controlling environmental contaminants (Pichon & Chapuis-Hugon, 2008).

Green Strategies in MIP Development

Green strategies in the development of MIPs, such as this compound, focus on cleaner, more sustainable methods. Utilizing supercritical carbon dioxide, microwave, ionic liquids, and ultrasound technology can improve MIP properties, offering environmentally friendly solutions in their production (Viveiros et al., 2018).

properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.546

IUPAC Name

3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)- benzyl)oxy)phenyl)pyrimidin-4(3H)-one

InChI

InChI=1S/C27H28N4O3/c1-30-16-21(15-29-30)20-12-10-19(11-13-20)17-34-26-9-5-2-6-22(26)23-14-27(33)31(18-28-23)24-7-3-4-8-25(24)32/h2,5-6,9-16,18,24-25,32H,3-4,7-8,17H2,1H3

InChI Key

LLWQMJIACVELIS-UHFFFAOYSA-N

SMILES

O=C1N(C2C(O)CCCC2)C=NC(C3=CC=CC=C3OCC4=CC=C(C5=CN(C)N=C5)C=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MIPS1780;  MIPS-1780 MIPS 1780

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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